molecular formula C9H16Cl2O2 B14413564 Chloromethyl 8-chloro-octanoate CAS No. 80418-70-8

Chloromethyl 8-chloro-octanoate

Cat. No.: B14413564
CAS No.: 80418-70-8
M. Wt: 227.12 g/mol
InChI Key: YEDAJMGEJCGDOV-UHFFFAOYSA-N
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Description

Chloromethyl 8-chloro-octanoate is an organic compound with the molecular formula C9H16Cl2O2 It is an ester, characterized by the presence of a chloromethyl group and a chloro-octanoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloromethyl 8-chloro-octanoate can be synthesized through the esterification of 8-chloro-octanoic acid with chloromethyl alcohol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts like zinc chloride can enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

Chloromethyl 8-chloro-octanoate undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form 8-chloro-octanoic acid and chloromethyl alcohol.

    Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products

    Hydrolysis: 8-chloro-octanoic acid and chloromethyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

Scientific Research Applications

Chloromethyl 8-chloro-octanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the modification of biomolecules for studying biological pathways.

    Medicine: Investigated for its potential in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Chloromethyl 8-chloro-octanoate involves its reactivity with nucleophiles and its ability to undergo hydrolysis. The chloromethyl group is particularly reactive, making it a useful intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or other reactants it interacts with.

Comparison with Similar Compounds

Similar Compounds

    Chloromethyl octanoate: Similar structure but lacks the additional chlorine atom on the octanoate chain.

    8-chloro-octanoic acid: The acid form of the compound without the ester linkage.

    Chloromethyl acetate: A simpler ester with a shorter carbon chain.

Properties

CAS No.

80418-70-8

Molecular Formula

C9H16Cl2O2

Molecular Weight

227.12 g/mol

IUPAC Name

chloromethyl 8-chlorooctanoate

InChI

InChI=1S/C9H16Cl2O2/c10-7-5-3-1-2-4-6-9(12)13-8-11/h1-8H2

InChI Key

YEDAJMGEJCGDOV-UHFFFAOYSA-N

Canonical SMILES

C(CCCC(=O)OCCl)CCCCl

Origin of Product

United States

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